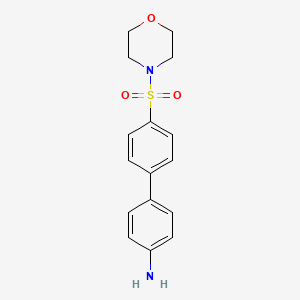
4'-(Morpholin-4-ylsulfonyl)-1,1'-biphenyl-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine typically involves the reaction of chloroacetamide derivatives with arylamines. The process generally includes refluxing the chloroacetamide derivatives with arylamines such as aniline, 4-methoxyaniline, or 4-methylaniline . The yields of these reactions range from moderate to good (51-84%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine involves the inhibition of specific enzymes and pathways. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . This inhibition leads to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine can be compared with other sulfonamide derivatives, such as:
4-(Morpholin-4-ylsulfonyl)benzonitrile: This compound also contains a morpholine ring and a sulfonyl group but differs in its overall structure and specific applications.
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds have a thiadiazole ring and exhibit different biological activities.
The uniqueness of 4’-(Morpholin-4-ylsulfonyl)-1,1’-biphenyl-4-amine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)aniline |
InChI |
InChI=1S/C16H18N2O3S/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22(19,20)18-9-11-21-12-10-18/h1-8H,9-12,17H2 |
InChI Key |
RRJCPRXTDIWEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


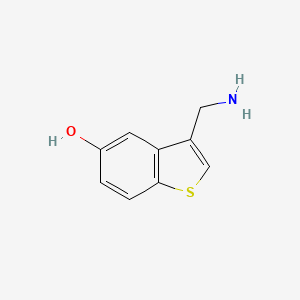
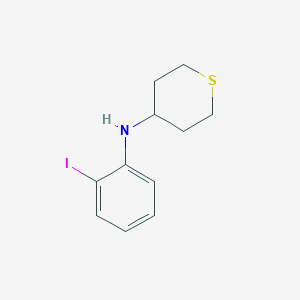

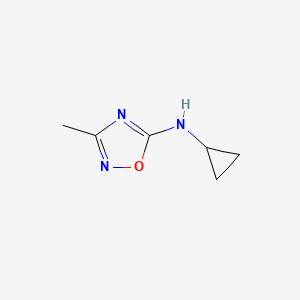
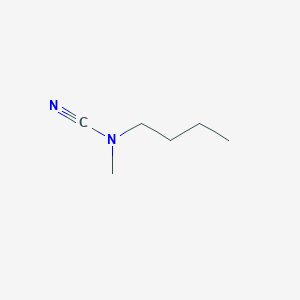
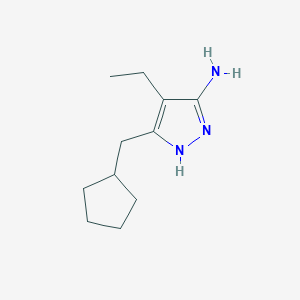

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)

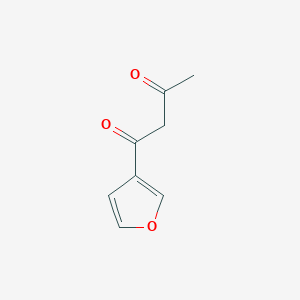
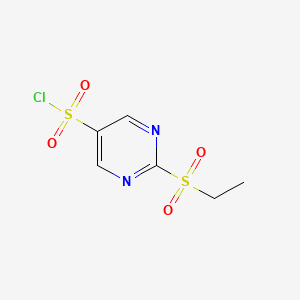
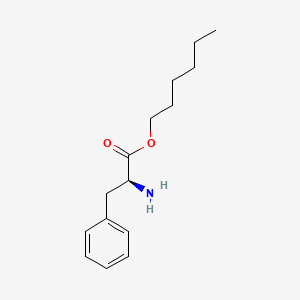
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)
